molecular formula C11H13NO2 B11808303 4-Propoxybenzofuran-6-amine CAS No. 1330752-97-0

4-Propoxybenzofuran-6-amine

Cat. No.: B11808303
CAS No.: 1330752-97-0
M. Wt: 191.23 g/mol
InChI Key: ZBKVBNYLZGRIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzofuran-6-amine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxybenzofuran-6-amine typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenone derivatives or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl bromide and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzofuran-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzofuran ring.

Scientific Research Applications

4-Propoxybenzofuran-6-amine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Propoxybenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 4-Methoxybenzofuran-6-amine
  • 4-Ethoxybenzofuran-6-amine
  • 4-Butoxybenzofuran-6-amine

Comparison: 4-Propoxybenzofuran-6-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a distinct compound in its class.

Properties

CAS No.

1330752-97-0

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-propoxy-1-benzofuran-6-amine

InChI

InChI=1S/C11H13NO2/c1-2-4-13-10-6-8(12)7-11-9(10)3-5-14-11/h3,5-7H,2,4,12H2,1H3

InChI Key

ZBKVBNYLZGRIPC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=CO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.